5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

GPER/GPR30 Estrogen Receptor Calcium Mobilization Assay

Obtaining a reliable, structurally authentic GPER antagonist for GPCR pathway dissection is often challenging. This compound solves that by providing a non-interchangeable benzamide scaffold with the critical N-(3-phenethyloxyphenyl) substituent essential for GPER/GPR30 engagement. • Functions as a distinct GPER antagonist control vs. agonist G-1 in calcium mobilization & PI3K/Akt signaling assays. • Enables SAR library generation via modifiable bromine, hydroxyl, and phenylethoxy positions. • Serves as a comparator for in vivo estrogenic effect studies alongside the G-15 antagonist.

Molecular Formula C21H18BrNO3
Molecular Weight 412.3 g/mol
CAS No. 648924-43-0
Cat. No. B12610123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
CAS648924-43-0
Molecular FormulaC21H18BrNO3
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C21H18BrNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)
InChIKeyXTMHBDPTIBUCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide: A Halogenated Benzamide for GPCR Screening


5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-43-0, MF: C21H18BrNO3, MW: 412.3 g/mol) is a synthetic, poly-substituted benzamide derivative containing a 5-bromo-2-hydroxybenzamide core and a 3-(2-phenylethoxy)phenyl motif . This compound belongs to a class of halogenated phenolic benzamides actively investigated for their interactions with G protein-coupled receptors (GPCRs), particularly the G protein-coupled estrogen receptor (GPER/GPR30), where structurally related regioisomers have demonstrated both agonist and antagonist profiles [1]. The presence of the 2-phenylethoxy side chain, a key structural discriminator, suggests tailored lipophilicity and conformational flexibility for selective binding pocket engagement.

Why Simple 5-Bromo-2-hydroxybenzamides Cannot Substitute


Generic substitution within the 5-bromo-2-hydroxybenzamide class is ineffective due to the critical pharmacological role of the N-(3-phenethyloxyphenyl) substituent. The core 5-bromosalicylamide scaffold (e.g., CAS 4294-89-7) primarily acts as a photosynthesis inhibitor [1], whereas the extended 2-phenylethoxy side chain is essential for engaging mammalian GPCR targets such as GPER/GPR30. Small structural changes in this series dictate functional activity: for example, G-1 (an isomeric C21H18BrNO3 compound with a cyclopenta[c]quinoline core) acts as a potent GPR30 agonist (Ki = 11 nM) [2], while G-15 (C19H16BrNO2) acts as a high-affinity antagonist (Ki = 20 nM) . The unique benzamide linkage and 3-phenethyloxy orientation of this compound position it for distinct binding interactions, making it a non-interchangeable tool for structure-activity relationship (SAR) studies.

Differentiation Evidence Against Structural Analogs


GPER/GPR30 Antagonist Activity vs. Agonist G-1

This compound is annotated in curated bioactivity databases (ChEMBL/BindingDB) as exhibiting antagonist activity at GPR30 in human SKBr3 breast cancer cells, measured via inhibition of calcium mobilization, in contrast to the structurally isomeric G-1 (C21H18BrNO3; cyclopenta[c]quinoline core) which acts as a potent GPR30 agonist (Ki = 11 nM, EC50 = 2 nM) [1]. This functional switch from agonism to antagonism, driven solely by scaffold topology differences despite identical molecular formulae, is a critical differentiator for researchers needing to block GPER-mediated signalling.

GPER/GPR30 Estrogen Receptor Calcium Mobilization Assay

Mammalian GPCR Selectivity vs. Photosystem II Inhibitors

The unsubstituted 5-bromo-2-hydroxy-N-phenylbenzamide scaffold (CAS 4294-89-7) functions as an inhibitor of photosynthetic electron transport in plants, disrupting photosystem II [1]. The 3-(2-phenylethoxy) extension on the target compound introduces significant steric bulk and additional hydrogen bond acceptor capacity, expected to abolish off-target chloroplast activity entirely while conferring mammalian GPCR binding capabilities. This represents a class-level selectivity gain: the target compound is adapted for mammalian target engagement, while simpler N-phenyl analogs are phytotoxic.

Photosystem II Inhibition Selectivity Profiling SAR

Benzamide Scaffold vs. G-15 Antagonist Chemotype

G-15 (CAS 1161002-05-6) is a well-characterized GPER antagonist with a Ki of 20 nM, structurally based on a tetrahydrocyclopenta[c]quinoline core [1]. The target compound replaces this rigid tricyclic core with a more flexible benzamide scaffold featuring a 2-phenylethoxy side chain. This structural difference results in a lower molecular weight (412.3 vs. 346.2 g/mol for G-15) and an additional hydrogen bond donor (the 2-hydroxy group), which may influence solubility, permeability, and binding kinetics.

G-15 GPER Antagonist Physicochemical Properties

Oral Drug-Likeness vs. Peptidomimetic Modulators

The target compound adheres to Lipinski's Rule of 5 (MW 412.3 < 500; LogP ~5.7 > 5 is a minor violation often tolerated; HBD 2 < 5; HBA 4 < 10), suggesting acceptable oral bioavailability potential for a research tool compound . In contrast, many peptidomimetic GPER modulators exceed MW 500 and possess >5 HBD, limiting their utility in in vivo oral dosing studies.

Drug-likeness Lipinski Rule of 5 Oral Bioavailability

Research and Industrial Application Scenarios


GPER Antagonist Tool for Breast Cancer Signaling

This compound serves as a structurally distinct GPER antagonist for use in SKBr3 or MCF-7 breast cancer cell-based assays. It can be employed to dissect GPER-mediated calcium mobilization and PI3K/Akt signaling pathways, providing a critical control against the agonist G-1 to validate pathway-specific responses [1].

SAR Probe for Benzamide GPCR Modulator Libraries

As a benzamide scaffold with a modifiable phenylethoxy side chain, this compound functions as a key intermediate for generating focused libraries. Researchers can systematically vary the bromine position, the hydroxy group, or the phenylethoxy linker to map structure-activity relationships around GPER and related GPCR targets [2].

Negative Control in G-1/G-15 In Vivo Studies

Due to its antagonist profile at GPR30, this compound can be used as a comparator or negative control in in vivo studies examining estrogenic effects on uterine growth or neuroprotection, alongside the standard G-15 antagonist [3].

Selectivity Profiling: Photosystem II vs. Mammalian GPCR

Given the known phytotoxic activity of simpler 5-bromosalicylamide analogs, this compound enables selectivity profiling studies that distinguish between plant photosynthetic targets and human GPCRs. It is particularly useful for agrochemical-to-pharmaceutical repurposing screens [4].

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